molecular formula C17H15NO4S B2877011 N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 873674-94-3

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2877011
CAS No.: 873674-94-3
M. Wt: 329.37
InChI Key: IYGJJQRTFIZKPD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic chromene-sulfonamide hybrid compound of significant interest in medicinal chemistry and drug discovery. This structural motif combines a 2H-chromen-2-one (coumarin) core with a benzenesulfonamide group, a configuration known to confer a wide range of biological activities. Recent scientific investigations highlight the potential of closely related 6-sulfonamide-chromene derivatives as multi-target therapeutic agents . Primarily, this class of compounds has demonstrated exceptional promise in metabolic disease research. A 2024 study identified novel 2-oxo-2H-chromene-6-sulfonamide derivatives as potent inhibitors of the enzymes α-amylase and α-glucosidase, which are key targets for managing type 2 diabetes . The most active derivatives exhibited IC50 values as low as 1.08 μM against α-amylase, outperforming the standard drug acarbose in some assays, and also showed significant activation of the PPAR-γ receptor, a critical regulator of glucose metabolism and insulin sensitization . This dual mechanism of action mirrors the effects of established anti-diabetic medications but within a single molecular entity. Furthermore, chromene-sulfonamide hybrids are actively investigated in oncology research for their anticancer properties and as inhibitors of cancer-associated carbonic anhydrase (CA) isoforms, specifically hCA IX and XII . These membrane-bound enzymes are overexpressed in many solid tumors and are pivotal for tumor cell survival and invasion . The coumarin core itself is recognized for its ability to bind selectively to the active site of these isoforms, while the sulfonamide group is a classic, potent zinc-binding function in CA inhibition . The compound is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic procedures, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-11-3-6-15(12(2)9-11)18-23(20,21)14-5-7-16-13(10-14)4-8-17(19)22-16/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGJJQRTFIZKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 2,4-Dimethylphenyl Group: The final step involves the coupling of the sulfonamide derivative with 2,4-dimethylaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene and sulfonamide derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparisons

  • Antiproliferative Activity : N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-6-sulfonamide (4a) inhibits cancer cell proliferation with an IC50 of ~30 μM, comparable to other coumarin sulfonamides . The 2,4-dimethylphenyl analog is hypothesized to exhibit similar potency due to steric and electronic similarities .
  • Enzyme Inhibition: Derivatives like 3-substituted-2-imino-2H-chromene-6-sulfonamide target α-amylase and α-glucosidase, critical for diabetes management . The 2,4-dimethylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration for neurological targets.

Challenges and Limitations

  • Autofluorescence: Some coumarin derivatives (e.g., compound C920-1611 ) exhibit autofluorescence, complicating fluorescence-based assays. This issue is less pronounced in non-fluorogenic assays, as seen in .
  • Synthetic Complexity : Bulky substituents (e.g., tert-butyl in compound 8 ) reduce yields (85.3%) due to steric hindrance during sulfonamide formation.

Biological Activity

N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromene core, a sulfonamide group, and a 2,4-dimethylphenyl moiety. This unique structure contributes to its chemical reactivity and biological activity. The sulfonamide group is particularly noteworthy for its ability to form hydrogen bonds with various biological targets, enhancing its potential as a drug candidate.

1. Anticancer Activity

Research indicates that derivatives of chromene, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : Chromene derivatives have been reported to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The sulfonamide group is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

3. Antidiabetic Potential

Recent studies have highlighted the potential of this compound as an antidiabetic agent. This compound has demonstrated significant inhibitory activity against enzymes involved in carbohydrate metabolism:

Compoundα-Amylase Inhibition (%)IC50 (μM)
This compound93.4% at 100 μg/mL1.76 ± 0.01
Acarbose (Standard)96.5% at 100 μg/mL0.43 ± 0.01

These results suggest that the compound may be effective in managing blood glucose levels by inhibiting carbohydrate-digesting enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety allows for strong interactions with enzyme active sites, leading to inhibition.
  • Molecular Interactions : Computational docking studies reveal that the compound can effectively bind to target proteins involved in cancer progression and metabolic disorders.
  • Cellular Pathway Modulation : The compound has been shown to influence signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies on Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF-7) by inducing apoptosis.
  • Diabetes Management : Another investigation focused on diabetic rat models showed that administration of the compound led to improved glycemic control and reduced oxidative stress markers.

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